molecular formula C10H12N2O3 B053315 4-(3-Nitrophenyl)morpholine CAS No. 116922-22-6

4-(3-Nitrophenyl)morpholine

Cat. No. B053315
M. Wt: 208.21 g/mol
InChI Key: DKECFAGKGYRYAT-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To a toluene solution (10 ml) of 1-bromo-3-nitro-benzene (303 mg), palladium acetate (9.0 mg), BINAP (37 mg) and cesium carbonate (978 mg), morpholine (209 μl) was added, degassed under ultrasonic irradiation. This was stirred at 100° C. for 6 hours, followed by addition of water (20 ml), which was extracted with ethyl acetate (20 ml×2), and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (dichloromethane/methanol=100/1 to 20/1), to obtain the desired compound (236.7 mg, 57%).
Quantity
303 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Quantity
37 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[N+:8]([C:4]1[CH:3]=[C:2]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
303 mg
Type
reactant
Smiles
BrC1=CC(=CC=C1)[N+](=O)[O-]
Name
cesium carbonate
Quantity
978 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
209 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
9 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
37 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
This was stirred at 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed under ultrasonic irradiation
ADDITION
Type
ADDITION
Details
followed by addition of water (20 ml), which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the sodium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel column chromatography (dichloromethane/methanol=100/1 to 20/1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 236.7 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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